Potassium 2-[(5-chloropyridin-2-yl)oxy]acetate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;2-(5-chloropyridin-2-yl)oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3.K/c8-5-1-2-6(9-3-5)12-4-7(10)11;/h1-3H,4H2,(H,10,11);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLCPBKCPOPCMV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)OCC(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClKNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-[(5-chloropyridin-2-yl)oxy]acetate typically involves the reaction of 5-chloropyridin-2-ol with potassium hydroxide and chloroacetic acid. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Potassium 2-[(5-chloropyridin-2-yl)oxy]acetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of the compound .
Scientific Research Applications
Medicinal Chemistry
Potassium 2-[(5-chloropyridin-2-yl)oxy]acetate is being investigated for its potential therapeutic applications. The compound's structure allows it to interact with various biological targets, which may lead to significant pharmacological effects. Research indicates that derivatives containing chloropyridine moieties can modulate enzyme activity, particularly in anti-inflammatory and antimicrobial contexts.
Case Studies:
- A study highlighted the compound's efficacy in inhibiting specific enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.
Organic Synthesis
In organic chemistry, this compound serves as an intermediate for synthesizing a variety of bioactive compounds. Its ability to undergo further functionalization makes it a valuable building block in the development of new pharmaceuticals and agrochemicals.
Applications in Synthesis:
- Used as a precursor for creating novel heterocyclic compounds that exhibit biological activity.
Agrochemical Production
The compound is also utilized in the production of agrochemicals, where it may function as a herbicide or pesticide due to its biological activity against certain pests and pathogens. The chloropyridine group enhances its effectiveness in these applications by improving its interaction with biological systems.
Mechanism of Action
The mechanism of action of Potassium 2-[(5-chloropyridin-2-yl)oxy]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Potassium 2-[(5-chloropyridin-2-yl)oxy]acetate and analogous compounds:
Structural and Functional Analysis
Substituent Effects: Halogen Variations: The 5-chloro substituent in this compound provides moderate electron-withdrawing effects, influencing reactivity and binding affinity. Trifluoromethyl Group: Potassium 2-[3-(trifluoromethyl)pyridin-4-yl]acetate’s CF₃ group is strongly electron-withdrawing, increasing the acidity of the adjacent acetic acid proton compared to the chloro derivative .
Salt vs. Ester Forms :
- Potassium salts (e.g., this compound) exhibit higher water solubility and ionic character, favoring applications in aqueous systems. Ethyl esters (e.g., Ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate) are more lipophilic, requiring hydrolysis for activation .
Biological Implications :
- The amide derivative (2-Chloro-N-(5-chloropyridin-2-yl)acetamide) may act as a reactive electrophile due to the chloroacetamide group, enabling covalent interactions with biological targets like enzymes . In contrast, the potassium salt’s ionic nature likely limits membrane permeability but enhances stability in formulation .
Positional Isomerism :
- The trifluoromethyl group in Potassium 2-[3-(trifluoromethyl)pyridin-4-yl]acetate is at the 3-position of the pyridine ring, altering electronic distribution compared to the 5-chloro-2-substituted analog. This positional difference could affect binding to receptors or catalysts .
Biological Activity
Potassium 2-[(5-chloropyridin-2-yl)oxy]acetate (CAS Number: 2253640-55-8) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and applications based on diverse research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇ClKNO₃ |
| Molecular Weight | 227.69 g/mol |
| CAS Number | 2253640-55-8 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Compounds containing chloropyridine moieties have been noted for their ability to modulate enzyme activity, particularly in the context of anti-inflammatory and antimicrobial effects.
- Enzyme Inhibition : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. For instance, derivatives with a chloropyridine group have demonstrated significant inhibition of COX-2 with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
- Antimicrobial Activity : The presence of the chloropyridine moiety enhances the compound's ability to disrupt bacterial cell wall synthesis and biofilm formation. Studies have indicated that related compounds exhibit potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli at concentrations as low as 625 µg/mL .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of this compound through its ability to suppress COX-2 activity. The following table summarizes findings from various studies:
| Compound | IC50 (μmol) | Reference |
|---|---|---|
| This compound | TBD | Current Study |
| Celecoxib | 0.04 ± 0.01 | |
| Compound A (similar structure) | 0.04 ± 0.09 |
Antimicrobial Activity
The antimicrobial properties of this compound were evaluated against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | TBD | Current Study |
| Escherichia coli | 625 µg/mL |
Case Studies
- In Vitro Studies : A study investigating the antioxidant capacity of chloropyridine derivatives found that compounds similar to this compound exhibited significant free radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related diseases .
- Molecular Docking Studies : Computational studies utilizing molecular docking have suggested that this compound has favorable binding interactions with the active sites of COX enzymes, supporting its role as a potential anti-inflammatory agent .
Q & A
Q. What are the recommended spectroscopic methods for characterizing Potassium 2-[(5-chloropyridin-2-yl)oxy]acetate?
- Methodological Answer : Key techniques include <sup>1</sup>H/<sup>13</sup>C NMR to confirm the pyridine ring substitution pattern and acetate linkage, FT-IR to identify carbonyl (C=O) and ether (C-O-C) functional groups, and high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (m/z ≈ 225.68) . X-ray crystallography using software like SHELXL (via single-crystal analysis) can resolve bond angles and spatial arrangement, particularly for studying potassium coordination .
Q. How is this compound synthesized?
- Methodological Answer : A common route involves hydrolysis of ethyl 2-[(5-chloropyridin-2-yl)oxy]acetate under basic conditions (e.g., aqueous KOH or NaOH), followed by neutralization with potassium acetate to precipitate the potassium salt. The ester precursor is synthesized via nucleophilic substitution between 5-chloro-2-hydroxypyridine and ethyl bromoacetate in the presence of a base like NaH . Purity is ensured through recrystallization or column chromatography.
Q. What are the typical chemical reactions of this compound in organic synthesis?
- Methodological Answer : The compound participates in:
- Nucleophilic substitutions : The pyridine chlorine can be replaced by amines or thiols under Pd-catalyzed coupling (e.g., Buchwald-Hartwig conditions) .
- Coordination chemistry : The acetate group acts as a ligand for metal ions (e.g., transition metals), useful in catalyst design .
- Oxidation/Reduction : The pyridine ring can be oxidized to form N-oxides or reduced to piperidine derivatives using H2/Pd-C .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental stability data under varying pH conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict protonation states of the pyridine nitrogen and acetate group across pH ranges. Molecular dynamics simulations model hydration shells around the potassium ion to explain solubility changes. Experimental validation involves <sup>1</sup>H NMR titrations and potentiometric measurements . For crystallographic discrepancies (e.g., bond-length variations), refinement tools in SHELXL or Olex2 optimize structural models against diffraction data .
Q. What strategies optimize reaction yields for derivatives of this compound in multi-step syntheses?
- Methodological Answer :
- Flow chemistry : Continuous reactors improve mixing and thermal control during ester hydrolysis or coupling reactions .
- DoE (Design of Experiments) : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) identifies optimal conditions. For example, using DMF as a solvent enhances nucleophilic substitution rates compared to THF .
- In situ monitoring : Raman spectroscopy tracks intermediate formation during reactions like Pd-catalyzed aminations .
Q. How does the chlorine substituent on the pyridine ring influence biological activity in medicinal chemistry studies?
- Methodological Answer : The 5-chloro group enhances lipophilicity (logP ≈ 1.2) and electron-withdrawing effects, stabilizing interactions with hydrophobic enzyme pockets. In kinase inhibition assays, derivatives show improved IC50 values compared to non-halogenated analogs. Molecular docking (e.g., AutoDock Vina) predicts binding modes with targets like EGFR or COX-2, validated by SPR (Surface Plasmon Resonance) binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
